5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
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Overview
Description
5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is a complex organic compound that features a thiazole ring, a naphthyl group, and a pentanoic acid moiety
Preparation Methods
The synthesis of 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid typically involves multi-step organic reactions. The final step involves the attachment of the pentanoic acid moiety under acidic or basic conditions .
Chemical Reactions Analysis
5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, potentially inhibiting their activity. The naphthyl group may facilitate interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and naphthyl-containing molecules. Compared to these compounds, 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Similar compounds include:
- 4-(2-naphthyl)-1,3-thiazole
- 5-oxopentanoic acid derivatives
- Thiazole-based Schiff bases
This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16(6-3-7-17(22)23)20-18-19-15(11-24-18)14-9-8-12-4-1-2-5-13(12)10-14/h1-2,4-5,8-11H,3,6-7H2,(H,22,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMMKHQGBULZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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